molecular formula C14H13FO B6373068 4-(3,5-Dimethylphenyl)-2-fluorophenol CAS No. 1261943-46-7

4-(3,5-Dimethylphenyl)-2-fluorophenol

Cat. No.: B6373068
CAS No.: 1261943-46-7
M. Wt: 216.25 g/mol
InChI Key: WYHYJPVINOFVRH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and 2-fluorobenzene as the primary starting materials.

    Halogenation: The 3,5-dimethylphenol undergoes halogenation to introduce a fluorine atom at the ortho position relative to the hydroxyl group.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 2-fluorobenzene under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation of 3,5-dimethylphenol.

    Catalytic Coupling: Employing high-throughput catalytic systems to facilitate the coupling reaction with 2-fluorobenzene, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in a simpler phenol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dimethylphenyl)-2-fluorobenzaldehyde.

    Reduction: Formation of 4-(3,5-dimethylphenyl)phenol.

    Substitution: Formation of 4-(3,5-dimethylphenyl)-2-aminophenol or 4-(3,5-dimethylphenyl)-2-nitrophenol.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2-fluorophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and pathways.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the WNT/β-catenin pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylphenyl)phenol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    2-Fluoro-4-methylphenol: Contains a single methyl group and a fluorine atom, leading to distinct properties compared to 4-(3,5-Dimethylphenyl)-2-fluorophenol.

    4-(3,5-Dimethylphenyl)-2-nitrophenol: Contains a nitro group instead of a fluorine atom, which significantly alters its chemical and biological behavior.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYJPVINOFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684133
Record name 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-46-7
Record name 3-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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